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A Note on Nomenclature: The query "BMS961" is ambiguous and points to two distinct

therapeutic agents developed by Bristol Myers Squibb with significant applications in

immunology research. This document provides detailed information for both:

BMS-986165 (Deucravacitinib): A first-in-class, oral, selective allosteric inhibitor of tyrosine

kinase 2 (TYK2).

BMS-986016 (Relatlimab): A human monoclonal antibody that blocks the lymphocyte-

activation gene 3 (LAG-3) immune checkpoint.

These application notes are intended for researchers, scientists, and drug development

professionals.

Part 1: BMS-986165 (Deucravacitinib) - A Selective
TYK2 Inhibitor
Introduction and Mechanism of Action
Deucravacitinib (BMS-986165) is a highly selective, allosteric inhibitor of tyrosine kinase 2

(TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to
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the conserved active site of the kinase domain, deucravacitinib binds to the regulatory

pseudokinase (JH2) domain of TYK2.[1][2] This unique mechanism locks the enzyme in an

inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2,

and JAK3).[1]

TYK2 is a key mediator of signaling for cytokines such as interleukin-12 (IL-12), IL-23, and

Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated

diseases.[3][4] By inhibiting TYK2, deucravacitinib effectively blocks these pro-inflammatory

signaling pathways.[1]

Signaling Pathway
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Caption: TYK2 signaling pathway and allosteric inhibition by deucravacitinib.
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Quantitative Data
Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165)

Assay Type Target/Pathway IC50/Ki Value Reference

Binding Assay (Ki)
TYK2 Pseudokinase

(JH2) Domain
0.02 nM [5]

Probe Displacement

Assay (IC50)
TYK2 0.2 nM [6]

Cellular Signaling

Assay (IC50)

IL-12, IL-23, and IFN-

α signaling
2-14 nM [5]

Human Whole Blood

Assay (IC50)

IFNα-induced

signaling
13 nM [5]

Cellular Signaling

Assay (Selectivity)

JAK1/3-dependent

signaling

~200-fold less potent

than TYK2
[5]

Cellular Signaling

Assay (Selectivity)

JAK2-dependent

signaling

>3,000-fold less

potent than TYK2
[5]

Table 2: Preclinical Efficacy of Deucravacitinib (BMS-986165) in Mouse Models

Model Key Findings Reference

NZB/W Lupus-Prone Mice

Dose-dependently protected

from nephritis and reduced

expression of Type I IFN-

dependent genes.

[5]

Anti-CD40-Induced Colitis

Provided protection against

weight loss and histologically

evident colitis.

[5]

IL-23-Induced Psoriasis Model
Dose-dependently reduced

acanthosis.
[7]
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Table 3: Clinical Efficacy of Deucravacitinib (BMS-986165) in Psoriatic Arthritis (Phase 2)

Endpoint
(Week 16)

Placebo
(n=66)

Deucravacit
inib 6 mg
QD (n=70)

Deucravacit
inib 12 mg
QD (n=67)

p-value vs
Placebo

Reference

ACR 20

Response
31.8% 52.9% 62.7%

p=0.0134

(6mg),

p=0.0004

(12mg)

[3]

Experimental Protocols
1.4.1 In Vitro TYK2 Kinase Assay (Biochemical)
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Caption: Workflow for a biochemical kinase assay.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 20 Tech Support

https://www.benchchem.com/product/b15545142/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-bms-compounds-in-immunology-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the IC50 value of Deucravacitinib against purified TYK2 enzyme.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in

the presence of varying concentrations of the inhibitor. The amount of phosphorylation is

quantified, typically using a luminescence-based method that measures the amount of ATP

remaining after the kinase reaction.[8]

Materials:

Recombinant human TYK2 enzyme

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

Deucravacitinib

ATP

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

Detection reagent (e.g., Kinase-Glo®)

96-well plates

Luminometer

Procedure:

Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.

Add the inhibitor solution to the wells of a 96-well plate. Include a "no inhibitor" control and

a "no enzyme" blank.

Add the TYK2 enzyme and substrate mixture to all wells except the blank.

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to

the kinase.

Initiate the kinase reaction by adding ATP to all wells.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 20 Tech Support

https://www.benchchem.com/pdf/Deucravacitinib_Kinase_Profiling_Application_Notes_and_Protocols_for_Determining_Selectivity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction and detect the remaining ATP by adding the detection reagent according

to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor"

control and determine the IC50 value using non-linear regression analysis.

1.4.2 Cellular Phospho-STAT Assay (Flow Cytometry)
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Caption: Workflow for a cellular phospho-STAT assay.
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Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT

phosphorylation in immune cells.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in

whole blood or isolated immune cells. The phosphorylation of STAT proteins is then

measured by flow cytometry.[8]

Materials:

Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)

Deucravacitinib

Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3)

Fixation buffer

Permeabilization buffer

Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT5)

Flow cytometer

Procedure:

Aliquot whole blood or PBMCs into a 96-well plate.

Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.

Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

Fix the cells by adding a fixation buffer.

Permeabilize the cells using a permeabilization buffer.

Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

Wash the cells and acquire data on a flow cytometer.
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Gate on the cell population of interest and determine the median fluorescence intensity

(MFI) of the phospho-STAT signal.

Calculate the percent inhibition for each inhibitor concentration relative to the stimulated

control and determine the IC50 value.

Part 2: BMS-986016 (Relatlimab) - A LAG-3 Blocking
Antibody
Introduction and Mechanism of Action
Relatlimab (BMS-986016) is a human IgG4 monoclonal antibody that targets the immune

checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[9] LAG-3 is expressed on

activated T cells and is a negative regulator of T-cell proliferation and cytokine production.[9]

Relatlimab binds to LAG-3 and blocks its interaction with its ligands, primarily Major

Histocompatibility Complex (MHC) Class II molecules and Fibrinogen-like protein 1 (FGL1).[9]

[10] This blockade removes the inhibitory signal, thereby enhancing T-cell proliferation and

effector function, leading to an anti-tumor immune response.[9]
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Caption: LAG-3 signaling pathway and its blockade by Relatlimab.

Quantitative Data
Table 4: In Vitro Activity of Relatlimab (BMS-986016)
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Assay Type Target/Interaction EC50/IC50 Value Reference

ELISA Binding (EC50) Human LAG-3 0.49 nM [11]

Blocking Assay (IC50)
LAG-3/MHC II

Interaction
0.67 nM [12]

Blocking Assay (IC50)
LAG-3/FGL1

Interaction
0.019 nM [12]

T-cell Hybridoma

Assay (IC50)

Reversal of LAG-3-

mediated inhibition
1.05 nM [12]

Primary T Cell Binding

(EC50)

Activated Human

CD4+ T cells
0.11 nM [12]

Table 5: Clinical Efficacy of Relatlimab in Combination with Nivolumab in Advanced Melanoma

(RELATIVITY-047 Trial)

Endpoint
Nivolumab
Monotherap
y (n=359)

Relatlimab
+
Nivolumab
(n=355)

Hazard
Ratio (95%
CI)

p-value Reference

Median

Progression-

Free Survival

4.6 months 10.1 months
0.75 (0.62 -

0.92)
0.006 [13]

12-month

Progression-

Free Survival

Rate

36.0% 47.7% - - [13]

Objective

Response

Rate

33.7% 43.7% - - [14]

Median

Overall

Survival

34.1 months 51.0 months
0.80 (0.66 -

0.99)
- [14]
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Experimental Protocols
2.4.1 T-Cell Proliferation Assay (CFSE-based)
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Caption: Workflow for a CFSE-based T-cell proliferation assay.

Objective: To assess the effect of Relatlimab on T-cell proliferation.

Principle: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a

fluorescent dye that is equally distributed between daughter cells upon cell division. A

decrease in CFSE fluorescence intensity indicates cell proliferation.

Materials:

Human PBMCs

CFSE dye

T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)

Relatlimab and isotype control antibody

Complete RPMI-1640 medium

Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Flow cytometer

Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Label the PBMCs with CFSE according to the manufacturer's protocol.

Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell stimulant.

Add serial dilutions of Relatlimab or an isotype control antibody to the wells.

Incubate the plate for 3-5 days at 37°C in a humidified incubator.
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Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface

markers.

Analyze the cells by flow cytometry.

Gate on the T-cell populations (e.g., CD4+ or CD8+) and analyze the CFSE fluorescence

histogram to determine the percentage of proliferating cells.

2.4.2 Cytokine Release Assay
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Caption: Workflow for a cytokine release assay.
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Objective: To measure the effect of Relatlimab on the production of cytokines by stimulated

T-cells.

Principle: PBMCs are stimulated to produce cytokines in the presence of Relatlimab. The

concentration of cytokines in the culture supernatant is then quantified using methods such

as ELISA or multiplex bead-based assays.

Materials:

Human PBMCs

T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, PHA, or a specific antigen)

Relatlimab and isotype control antibody

Complete RPMI-1640 medium

Cytokine detection kit (e.g., ELISA or multiplex assay for IFN-γ, IL-2, TNF-α)

Procedure:

Isolate PBMCs from healthy donor blood.

Culture the PBMCs in a 96-well plate with a T-cell stimulant.

Add serial dilutions of Relatlimab or an isotype control antibody to the wells.

Incubate the plate for 24-72 hours at 37°C.

Centrifuge the plate and collect the culture supernatant.

Measure the concentration of the desired cytokines in the supernatant using an

appropriate assay according to the manufacturer's instructions.

Analyze the data to determine the effect of Relatlimab on cytokine production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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